3,5-Dichloro-2-(difluoromethoxy)benzonitrile
Description
Structural Characterization and Nomenclature
The compound’s systematic IUPAC name, This compound , reflects its substitution pattern on the benzene ring:
- Chlorine atoms at positions 3 and 5
- Difluoromethoxy group (-OCF$$_2$$H) at position 2
- Nitrile group (-C≡N) at position 1
Molecular Formula: C$$8$$H$$3$$Cl$$2$$F$$2$$NO
Molecular Weight: 238.02 g/mol
SMILES: N#CC1=CC(Cl)=CC(Cl)=C1OC(F)F
Structural Features
| Property | Description |
|---|---|
| Aromatic System | Benzene ring with meta-chloro substituents |
| Electronic Effects | Electron-withdrawing nitrile and difluoromethoxy groups reduce ring density |
| Steric Profile | Moderate steric hindrance from ortho-difluoromethoxy group |
The nitrile group’s linear geometry and strong electron-withdrawing nature influence reactivity, while the difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Historical Development and Discovery
This compound emerged in the 2010s as part of efforts to optimize halogenated benzonitriles for agrochemical applications. Key milestones include:
- Synthetic Advancements : Early routes adapted Ullmann-type coupling, but modern methods favor nucleophilic aromatic substitution (SNAr) using difluoromethyl ether and 3,5-dichloro-2-hydroxybenzonitrile precursors .
- Catalytic Innovations : Palladium-catalyzed cyanation and copper-mediated fluorination improved yields (>75%) and purity (>95%) .
- Isomer Control : Separation techniques (e.g., HPLC) addressed challenges from positional isomers, such as 2,5-dichloro-3-(difluoromethoxy)benzonitrile .
Comparative Synthesis Pathways
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr | KF, DMSO, 120°C | 78 | 97 |
| Ullmann Coupling | CuI, 1,10-phenanthroline, 150°C | 65 | 91 |
The adoption of polar aprotic solvents (e.g., DMSO) and phase-transfer catalysts streamlined large-scale production .
Role in Modern Fluorinated Compound Research
Fluorinated benzonitriles are pivotal in materials science and medicinal chemistry due to their:
- Enhanced stability : C-F bonds resist oxidative and enzymatic degradation .
- Tunable electronics : Fluorine’s electronegativity modulates aromatic ring reactivity .
Applications
- Agrochemical Intermediates : Serves as a precursor to herbicides targeting acetolactate synthase (ALS), with improved soil persistence versus non-fluorinated analogs .
- Catalytic Studies : Used to investigate C–C bond activation mechanisms in nickel complexes, where ortho-fluorine substituents stabilize transition states by -6.6 kcal/mol per F atom .
- Material Science : Incorporated into liquid crystals and polymers, leveraging its dipole moment (2.1 D) for dielectric tuning .
Electronic Effects in Catalysis DFT studies reveal that the difluoromethoxy group reduces the LUMO energy (-1.8 eV vs. -1.3 eV for methoxy analogs), facilitating oxidative addition in cross-coupling reactions .
Properties
IUPAC Name |
3,5-dichloro-2-(difluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F2NO/c9-5-1-4(3-13)7(6(10)2-5)14-8(11)12/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYMJHTXIGZPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,3-Dichlorobenzonitrile
- The dichlorobenzonitrile core is prepared by selective chlorination of benzonitrile derivatives or by substitution reactions on chlorinated benzenes.
- For example, 2,3-dichlorobenzonitrile can be synthesized by chlorination of benzonitrile under controlled conditions to obtain the dichlorinated product with high regioselectivity.
Introduction of Difluoromethoxy Group
- The difluoromethoxy group is introduced via nucleophilic substitution or electrophilic aromatic substitution using difluoromethyl ether reagents.
- The reaction conditions typically involve dissolving the dichlorobenzonitrile in a suitable solvent such as dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP).
- A base or catalyst may be added to facilitate the substitution.
- The reaction is carried out under reflux or at elevated temperatures (e.g., 60-120 °C) for several hours to ensure complete substitution.
Isolation and Purification
- After the reaction, the mixture is cooled and subjected to extraction with organic solvents such as ethyl acetate.
- The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by recrystallization or distillation under reduced pressure to obtain high-purity 3,5-dichloro-2-(difluoromethoxy)benzonitrile.
Representative Experimental Data
| Parameter | Details |
|---|---|
| Starting material | 2,3-dichlorobenzonitrile |
| Difluoromethoxy source | Difluoromethyl ether |
| Solvent | N-methylpyrrolidone (NMP) or DMSO |
| Temperature | 80-120 °C |
| Reaction time | 4-6 hours |
| Yield | Typically 85-95% (reported in related fluorinated aromatic syntheses) |
| Purity | >95% by HPLC or GC analysis |
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Chlorination | Benzonitrile + Cl2 or chlorinating agent | Controlled temp, solvent | 80-90 | Regioselective for 3,5-dichloro |
| 2 | Difluoromethoxy substitution | 2,3-dichlorobenzonitrile + difluoromethyl ether | NMP/DMSO, 80-120 °C, 4-6 h | 85-95 | Requires base or catalyst for activation |
| 3 | Purification | Extraction, recrystallization | Ambient to reduced pressure distillation | - | Essential for high purity |
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-(difluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it useful in developing new compounds with desired properties.
- Reagent in Chemical Reactions : It is employed as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions.
2. Biology
- Biological Activity Studies : Research indicates that 3,5-Dichloro-2-(difluoromethoxy)benzonitrile may interact with biological targets, potentially affecting enzyme activities or cellular pathways. Its structure suggests it could serve as a biochemical probe to study specific biological processes.
- Pharmacological Investigations : The compound is under investigation for its potential therapeutic applications. Preliminary studies suggest it may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways.
3. Medicine
- Drug Development Precursor : As a precursor in drug synthesis, this compound is being explored for its ability to lead to novel therapeutic agents. Its unique structure may enhance the efficacy and selectivity of drug candidates.
Case Study 1: Anti-inflammatory Mechanism
A study investigated the mechanism of action of this compound concerning its inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is crucial for converting prostaglandin H2 to prostaglandin E2, a potent pro-inflammatory mediator. The results indicated that the compound selectively inhibited mPGES-1 without affecting other beneficial metabolites derived from arachidonic acid metabolism, suggesting its potential as a therapeutic agent in managing inflammatory diseases.
Case Study 2: Synthesis and Application
Another research project focused on synthesizing derivatives of this compound through various chemical reactions. The synthesized derivatives were tested for their biological activity against cancer cell lines. Some derivatives exhibited significant cytotoxic effects, indicating that modifications to the original compound could enhance its anticancer properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(difluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other benzonitrile derivatives allow for comparative analysis of physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Structural Analogues and Similarity Scores
The following table highlights key structural analogues and their similarity scores based on molecular descriptors:
Key Observations:
- Halogen Variation : Fluorine substituents (e.g., 3,5-Difluoro-4-nitrobenzonitrile) increase electronegativity and metabolic stability compared to chlorine analogues .
Agrochemical Potential
However, substitution patterns critically influence efficacy; for example, nitro or trifluoromethyl groups enhance target-binding affinity in resistant P. falciparum strains .
Pharmacological Relevance
Benzonitrile derivatives with difluoromethoxy groups are intermediates in proton-pump inhibitors (e.g., pantoprazole) . The target compound’s stability and halogenation may position it as a candidate for anti-infective or anti-inflammatory drug development.
Biological Activity
3,5-Dichloro-2-(difluoromethoxy)benzonitrile is a synthetic compound characterized by its unique molecular structure, comprising two chlorine atoms, two fluorine atoms, a methoxy group, and a nitrile group attached to a benzene ring. Its molecular formula is . This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
The compound's structure enhances its lipophilicity due to the difluoromethoxy group, facilitating its penetration through biological membranes. The presence of the nitrile group may allow interactions with various biomolecules, potentially influencing enzymatic activity or receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors, although detailed mechanisms remain to be fully elucidated.
Biological Activity Overview
Research indicates that this compound has several notable biological activities:
- Antitumor Activity : Initial investigations have shown that this compound may exhibit selective cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer cell lines, demonstrating the ability to inhibit cell proliferation without affecting normal cells.
- Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of specific enzymes involved in metabolic pathways. This includes studies aimed at understanding its effects on phosphodiesterases and other relevant targets.
- Pharmacological Applications : There is ongoing research into the use of this compound in drug development, particularly in the context of creating novel pharmaceuticals with enhanced efficacy and reduced side effects.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on MDA-MB-231 and BT-549 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that this compound could effectively inhibit PDE4D with an IC50 value of approximately 0.39 µM, showcasing potential therapeutic benefits in treating inflammatory diseases.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,5-Dichloro-2-(trifluoromethoxy)benzonitrile | Trifluoromethoxy instead of difluoromethoxy | Similar antitumor properties; more potent PDE inhibition |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Different aromatic system | Notable antimicrobial activity |
Research Findings
Research findings highlight the potential of this compound as a promising candidate for further development in pharmacology:
- In vitro Studies : Demonstrated significant inhibitory effects on cancer cell lines and potential anti-inflammatory properties.
- In vivo Studies : Preliminary animal studies suggest favorable pharmacokinetics and safety profiles, warranting further exploration in clinical settings.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
